H-Phe(3-CN)-OH

Descripción

The exact mass of the compound 3-Cyano-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

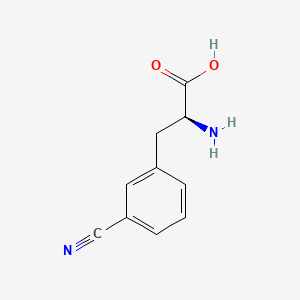

IUPAC Name |

(2S)-2-amino-3-(3-cyanophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUOMTMPTNZOJE-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972669 |

Source

|

| Record name | 3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57213-48-6 |

Source

|

| Record name | 3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-3-Cyanophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Phe(3-CN)-OH: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(3-CN)-OH, also known as 3-cyanophenylalanine, is a non-proteinogenic amino acid that has garnered significant interest in the fields of biochemistry, medicinal chemistry, and drug discovery. Its unique structure, featuring a cyano group on the phenyl ring of phenylalanine, imparts distinct chemical and physical properties that make it a valuable tool for peptide and protein engineering, as well as a building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a focus on providing practical information for researchers and drug development professionals.

Chemical Properties

This compound is a derivative of the essential amino acid L-phenylalanine. The introduction of the electron-withdrawing cyano group at the meta position of the phenyl ring significantly influences its electronic and steric properties, which in turn affects its interactions within peptides and proteins.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 190.20 g/mol | [1][2] |

| CAS Number | 57213-48-6 (L-isomer) | [2] |

| 63999-80-4 (DL-racemic mixture) | [3] | |

| 263396-43-6 (D-isomer) | [1] | |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 382.5 ± 32.0 °C (Predicted) | [4] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 2.14 ± 0.10 (Predicted) | [4] |

| Solubility in Water | 5.74 mg/mL (at pH 3 with ultrasonication) |

Spectroscopic Data

The cyano group of this compound serves as a unique spectroscopic probe, particularly in infrared (IR) and fluorescence spectroscopy.

-

Infrared (IR) Spectroscopy: The C≡N stretching vibration of the cyano group appears in a region of the IR spectrum (around 2230 cm⁻¹) that is typically free from other protein absorptions. This allows for the site-specific monitoring of the local environment of the amino acid within a peptide or protein. The frequency of this vibration is sensitive to the polarity and hydrogen-bonding environment of the cyano group.

-

NMR Spectroscopy: Standard ¹H and ¹³C NMR spectroscopy can be used to characterize this compound and peptides containing this residue. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the cyano group.

-

Mass Spectrometry: The molecular weight of this compound and its fragments can be readily determined by mass spectrometry, confirming its incorporation into peptides.

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry (L- or D-isomer) and the scale of the synthesis.

Chemical Synthesis

One of the common methods for the synthesis of racemic α-amino acids is the Strecker synthesis . This multi-step process typically involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, dissolve 3-cyanobenzaldehyde in a suitable solvent such as methanol.

-

Add an equimolar amount of ammonium chloride, followed by an equimolar amount of sodium cyanide.

-

Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure. The residue, containing the α-aminonitrile, is then used in the next step without further purification.

Step 2: Hydrolysis to the Amino Acid

-

Treat the crude α-aminonitrile with a strong acid, such as 6M hydrochloric acid.

-

Heat the mixture at reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude amino acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Caption: Strecker synthesis workflow for DL-H-Phe(3-CN)-OH.

Enantioselective Synthesis

For applications in drug development and peptide chemistry, the enantiomerically pure L- or D-isomer of this compound is often required. This can be achieved through asymmetric synthesis or enzymatic resolution.

-

Asymmetric Synthesis: Chiral auxiliaries or catalysts can be employed in variations of the Strecker synthesis or other synthetic routes to induce stereoselectivity.

-

Enzymatic Resolution: Enzymes such as aminoacylases or lipases can be used to selectively resolve a racemic mixture of this compound or its derivatives. For example, an N-acetylated racemic mixture can be treated with an L-aminoacylase, which will selectively hydrolyze the N-acetyl group from the L-isomer, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid.

Caption: Enzymatic resolution of DL-H-Phe(3-CN)-OH.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in a variety of research and drug development applications.

Spectroscopic Probe

As mentioned earlier, the cyano group of this compound serves as a valuable IR and fluorescent probe. By incorporating this unnatural amino acid into peptides and proteins, researchers can study:

-

Protein Folding and Dynamics: Changes in the local environment of the cyano group during protein folding can be monitored by IR spectroscopy.

-

Protein-Ligand Interactions: The binding of ligands to a protein can alter the environment of a strategically placed 3-cyanophenylalanine residue, leading to a detectable change in its spectroscopic signal.

-

Membrane Interactions: The fluorescence of p-cyanophenylalanine is sensitive to the polarity of its environment, making it a useful probe for studying the interaction of peptides with cell membranes[5][6][7][8][9].

Peptide and Protein Engineering

The incorporation of this compound into peptides can modulate their biological activity and metabolic stability.

-

Enzyme Inhibitors: The cyano group can participate in hydrogen bonding or other interactions within the active site of an enzyme, making this compound a useful residue for the design of potent and selective enzyme inhibitors, particularly for proteases[10].

-

Modulation of Peptide Conformation: The steric and electronic properties of the 3-cyanophenyl group can influence the secondary structure of peptides, potentially leading to enhanced biological activity.

-

Increased Metabolic Stability: The unnatural nature of this compound can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs[11].

This protocol provides a general framework for assessing the inhibitory activity of a peptide containing this compound against a target protease.

-

Reagents and Materials:

-

Target protease

-

Fluorogenic or chromogenic protease substrate

-

Assay buffer (optimized for the specific protease)

-

Test peptide containing this compound

-

Known protease inhibitor (positive control)

-

DMSO (for dissolving peptides)

-

96-well microplate

-

Microplate reader (fluorometer or spectrophotometer)

-

-

Procedure:

-

Prepare a stock solution of the test peptide and the positive control inhibitor in DMSO.

-

Perform serial dilutions of the test peptide and the positive control to obtain a range of concentrations.

-

In a 96-well plate, add a fixed amount of the target protease to each well (except for the blank).

-

Add the diluted test peptide or control inhibitor to the respective wells. Include wells with only the enzyme and substrate (no inhibitor) as a negative control.

-

Pre-incubate the enzyme and inhibitor for a defined period at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the fluorogenic or chromogenic substrate to all wells.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

-

Caption: Workflow for a protease inhibition assay.

Role in Signaling Pathways

Recent studies have explored the use of peptides containing unnatural amino acids to modulate cellular signaling pathways, particularly in the context of cancer. While specific signaling pathways directly targeted by this compound are still under investigation, peptides incorporating this residue have the potential to interfere with protein-protein interactions that are critical for signal transduction. For example, peptides designed to mimic the binding interface of a protein involved in a signaling cascade, such as the Ras/Raf/MEK/ERK pathway, could act as competitive inhibitors and disrupt the pathway's activity.

This assay can be used to assess the effect of a peptide containing this compound on the proliferation of cancer cells, which can be an indicator of its impact on cell signaling pathways.

-

Cell Culture: Culture the target cancer cell line in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the this compound-containing peptide for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of the peptide.

Caption: Workflow for an MTT cellular proliferation assay.

Conclusion

This compound is a versatile unnatural amino acid with significant potential in various areas of chemical biology and drug discovery. Its unique spectroscopic properties make it an invaluable tool for studying protein structure and function, while its incorporation into peptides can lead to the development of novel therapeutic agents with enhanced potency and stability. This technical guide has provided a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering a valuable resource for researchers and scientists working at the forefront of peptide and protein science. As our understanding of the biological roles of peptides continues to expand, the importance of unnatural amino acids like this compound in designing the next generation of therapeutics is set to grow.

References

- 1. 3-Cyano-D-Phenylalanine - Creative Peptides [creative-peptides.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

3-Cyano-L-phenylalanine: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 3-Cyano-L-phenylalanine, a non-natural amino acid with significant potential in pharmaceutical and biochemical research. Addressed to researchers, scientists, and drug development professionals, this document outlines its chemical properties, synthesis, and diverse applications, supported by experimental insights.

Core Properties and Specifications

3-Cyano-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine, distinguished by a nitrile (cyano) group at the meta-position of the phenyl ring. This modification imparts unique chemical characteristics that are advantageous for various research and development applications.

| Property | Value | Reference |

| CAS Number | 57213-48-6 | [1][2] |

| Molecular Weight | 190.20 g/mol | [2] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][3] |

| Appearance | Beige powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis Approaches

A general workflow for such an enzymatic synthesis is outlined below.

Caption: Generalized workflow for the enzymatic synthesis of 3-Cyano-L-phenylalanine.

Key Applications in Research and Drug Development

The unique properties of 3-Cyano-L-phenylalanine make it a valuable tool in several areas of scientific investigation.

Peptide Synthesis and Drug Design

The incorporation of 3-Cyano-L-phenylalanine into peptides can significantly alter their conformation and metabolic stability.[6] The cyano group can enhance binding affinity to target receptors or enzymes and increase resistance to enzymatic degradation, which is a critical factor in peptide drug development.[6] Its distinct chemical properties are also utilized in structure-activity relationship (SAR) studies to fine-tune drug candidates.[6]

Biochemical and Cellular Probes

Drawing parallels from its isomer, p-cyano-L-phenylalanine (pCNPhe), 3-Cyano-L-phenylalanine holds promise as a fluorescent or infrared (IR) probe to study protein structure, folding, and interactions.[7][8] The nitrile group's vibrational frequency is sensitive to its local environment, providing a means to monitor subtle conformational changes within a protein.[8]

Neuroscience and Enzyme Inhibition

3-Cyano-L-phenylalanine is explored for its potential effects on neurotransmitter systems and as a building block for enzyme inhibitors.[1][9] While specific signaling pathways directly modulated by this compound are still under active investigation, its structural similarity to phenylalanine suggests potential interactions with pathways involving aromatic amino acids. For instance, phenylalanine and its derivatives are known to influence dopamine and serotonin levels in the central nervous system by competing for transport across the blood-brain barrier and by inhibiting key enzymes in neurotransmitter synthesis, such as tyrosine hydroxylase and tryptophan hydroxylase.[10]

The logical workflow for investigating the neuroprotective potential of a phenylalanine derivative like 3-Cyano-L-phenylalanine is depicted below.

Caption: Experimental workflow for assessing the neuroprotective action of a phenylalanine derivative.

Experimental Protocols: A General Framework

While specific protocols will vary depending on the application, the following provides a general framework for the incorporation of 3-Cyano-L-phenylalanine into peptides and for its use as a biochemical probe.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 3-Cyano-L-phenylalanine into a peptide sequence via SPPS would follow standard protocols, with the use of a protected form of the amino acid, such as Fmoc-3-Cyano-L-phenylalanine.

General Steps:

-

Resin Preparation: Start with a suitable solid support (resin).

-

Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain.

-

Coupling: Activate the carboxyl group of Fmoc-3-Cyano-L-phenylalanine and couple it to the deprotected amino group on the resin.

-

Capping (Optional): Block any unreacted amino groups.

-

Repeat: Continue the deprotection and coupling cycles for subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups.

-

Purification and Analysis: Purify the peptide using techniques like HPLC and verify its identity and purity via mass spectrometry.

Use as a Spectroscopic Probe

When incorporated into a protein, 3-Cyano-L-phenylalanine can be used as a spectroscopic probe, for example, in fluorescence or IR spectroscopy.

Illustrative Experimental Setup for Fluorescence Spectroscopy:

-

Sample Preparation: Prepare solutions of the protein containing 3-Cyano-L-phenylalanine at various concentrations and under different experimental conditions (e.g., with and without a binding partner, at different temperatures).

-

Instrumentation: Use a fluorometer to measure the fluorescence emission spectrum of the sample.

-

Data Acquisition: Excite the sample at a wavelength specific to the cyano-phenylalanine residue and record the emission spectrum.

-

Analysis: Analyze changes in the fluorescence intensity, wavelength of maximum emission, and fluorescence lifetime to infer changes in the local environment of the probe, which reflect conformational changes in the protein.

This technical guide serves as a foundational resource for researchers interested in leveraging the unique properties of 3-Cyano-L-phenylalanine. Its versatility as a building block for novel therapeutics and as a sophisticated tool for biochemical investigation underscores its importance in advancing drug discovery and our understanding of biological systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 5. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acs.org [acs.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]

H-Phe(3-CN)-OH: A Technical Guide for Researchers in Drug Discovery and Chemical Biology

An In-depth Technical Guide on the Applications of 3-Cyano-L-phenylalanine in Scientific Research

H-Phe(3-CN)-OH, also known as 3-Cyano-L-phenylalanine, is a non-canonical amino acid that has emerged as a versatile tool for researchers, scientists, and drug development professionals. Its unique structure, featuring a cyano group on the meta position of the phenyl ring, imparts valuable properties that are leveraged in peptide and protein chemistry, enzyme inhibition studies, and as a spectroscopic probe to investigate complex biological systems. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Applications in Research

3-Cyano-L-phenylalanine is primarily utilized in two major areas of research: as a building block for novel peptides and peptidomimetics with therapeutic potential, and as a sensitive biophysical probe to study protein structure, function, and dynamics.

1. Peptide Synthesis and Drug Discovery:

The incorporation of this compound into peptide sequences offers several advantages in drug development.[1] The cyano group can alter the peptide's conformation, potentially enhancing its binding affinity and selectivity for a specific biological target.[2] Furthermore, the introduction of this unnatural amino acid can increase the metabolic stability of the peptide by making it more resistant to enzymatic degradation by proteases, thereby extending its therapeutic half-life.[2] This makes it a valuable component in the synthesis of novel pharmaceuticals, including anti-cancer agents and therapeutics for neurological disorders.[1][3]

2. Biophysical and Biochemical Probes:

The nitrile (C≡N) group of 3-cyanophenylalanine possesses unique spectroscopic properties. It serves as an infrared (IR) probe, where its stretching frequency is sensitive to the local electrostatic environment, providing insights into protein hydration and ligand binding. More commonly, it is employed as a fluorescent probe.[1] Its fluorescence quantum yield and lifetime are modulated by the polarity of its surroundings and by hydrogen bonding interactions.[1] This sensitivity allows researchers to monitor real-time conformational changes in proteins, such as those occurring during protein folding, protein-protein interactions, and protein-membrane interactions.[1]

Quantitative Data: Photophysical Properties

The utility of this compound as a fluorescent probe is defined by its photophysical characteristics. The following table summarizes key parameters for 3-cyanophenylalanine (3-PheCN), in comparison to its ortho- and para-isomers, as well as the naturally occurring fluorescent amino acid, tryptophan.

| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| 3-Cyanophenylalanine | ~275 | ~295 | ~1,500 | ~0.03 |

| 2-Cyanophenylalanine | ~275 | ~295 | ~2,000 | ~0.04 |

| 4-Cyanophenylalanine | ~275 | ~295 | ~1,000 | ~0.05 |

| L-Tryptophan | ~280 | ~350 | ~5,600 | ~0.13 |

Note: The exact photophysical properties can vary depending on the solvent and local environment. The data presented is a representative compilation from various sources.[1]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Phe(3-CN)-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of 3-cyanophenylalanine into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-L-Phe(3-CN)-OH

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Phe(3-CN)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated Fmoc-L-Phe(3-CN)-OH solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of 3-Cyanophenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanophenylalanine (3-CN-Phe) is a non-canonical amino acid that has emerged as a versatile spectroscopic probe in biochemical and biophysical research. As a structural analog of the natural aromatic amino acids, it can be readily incorporated into peptides and proteins with minimal structural perturbation. The unique nitrile (C≡N) group provides a distinct spectroscopic handle, allowing researchers to investigate protein structure, dynamics, and local environments using fluorescence, UV-Visible (UV-Vis) absorption, and infrared (IR) spectroscopy. This guide provides an in-depth overview of the spectroscopic properties of 3-cyanophenylalanine, detailed experimental protocols, and conceptual workflows for its application.

Spectroscopic Properties

The spectroscopic characteristics of 3-cyanophenylalanine are dominated by the benzonitrile chromophore. Its properties are sensitive to the local microenvironment, including solvent polarity, hydrogen bonding, and pH, making it an effective reporter of molecular interactions and conformational changes.

UV-Visible Absorption

The UV-Vis absorption spectrum of 3-cyanophenylalanine in aqueous solution features two primary absorption bands.[1] These bands are attributed to π → π* transitions within the benzonitrile ring.[1] The lower energy band (¹Lb) is found around 280 nm, while a more intense, higher-energy band (¹La) is located near 230 nm.[1] The molar absorptivity is comparable to that of its ortho- and para-isomers, as well as the natural amino acid tryptophan.[1]

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | ~280 nm (S0 → S1) | Water | [1] |

| ~230 nm (S0 → S2) | Water | [1] | |

| Molar Absorptivity (ε) at 280 nm | 800 ± 200 M-1cm-1 | Water | [1] |

Note: The significant uncertainty in the molar absorptivity for 3-cyanophenylalanine is attributed to its low solubility in aqueous solutions during experimental determination.[1]

Fluorescence Spectroscopy

3-Cyanophenylalanine is an intrinsic fluorophore. Upon excitation of the S1 state, it emits fluorescence with a quantum yield comparable to that of naturally occurring fluorescent amino acids like tyrosine and tryptophan.[1] This property allows it to be used as a reporter for protein folding, ligand binding, and conformational dynamics. The fluorescence intensity and emission maximum are particularly sensitive to the local solvent environment, including hydration and hydrogen bonding.[1]

| Parameter | Value/Characteristic | Solvent/Condition | Reference |

| Excitation Wavelengths | ~280 nm or ~240 nm | Various | [2] |

| Emission Maximum (λem) | Dependent on solvent polarity | Various | [1] |

| Quantum Yield (Φ) | Comparable to tyrosine and tryptophan | Various | [1] |

| Environmental Sensitivity | Fluorescence intensity decreases in basic environments (due to photoinduced electron transfer) and is sensitive to hydrogen bonding.[1] | pH, H-bonding | [1] |

Infrared Spectroscopy

| Parameter | Expected Range | Environment | Reference |

| Nitrile Stretch (νC≡N) | 2220 - 2240 cm-1 | General Aromatic Nitrile | |

| ~2237 cm-1 (for p-isomer) | Aqueous Buffer | [3] | |

| Environmental Shift | ~10 cm-1 blueshift from THF to H₂O (for p-isomer) | Solvent Polarity | [4] |

| 1-2 cm-1 redshift upon reduction of a nearby iron-sulfur cluster (for p-isomer) | Redox State | [3] |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline standard protocols for the analysis of 3-cyanophenylalanine.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and concentration of a 3-cyanophenylalanine-containing sample.

Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Sample of 3-cyanophenylalanine or 3-CN-Phe-containing peptide/protein

-

Appropriate buffer solution (e.g., phosphate-buffered saline, Tris-HCl)

Procedure:

-

Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 30 minutes to ensure stable output.

-

Sample Preparation:

-

Dissolve the sample in the desired buffer to an approximate concentration.

-

Ensure the final absorbance at the λmax is within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Prepare a blank sample containing only the buffer.

-

-

Baseline Correction: Fill a quartz cuvette with the blank buffer solution. Place it in the sample holder and run a baseline correction across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement:

-

Empty the cuvette, rinse it with the sample solution, and then fill it with the sample.

-

Place the cuvette in the sample holder and acquire the absorption spectrum over the same wavelength range.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Use the Beer-Lambert law (A = εcl) to calculate the concentration (c), where A is the absorbance at λmax, ε is the molar extinction coefficient, and l is the path length (typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and intensity of a 3-cyanophenylalanine-containing sample.

Materials:

-

Fluorometer with temperature control

-

Quartz fluorescence cuvettes (1 cm path length)

-

Sample of 3-cyanophenylalanine or 3-CN-Phe-containing peptide/protein

-

Appropriate buffer solution

Procedure:

-

Instrument Warm-up: Turn on the fluorometer and the excitation source (typically a Xenon lamp) and allow it to warm up for at least 30 minutes. Set the desired temperature for the sample holder.

-

Sample Preparation:

-

Prepare a dilute sample solution in the desired buffer. The absorbance of the sample at the excitation wavelength should be low (typically < 0.1 AU) to avoid inner-filter effects.[5]

-

Prepare a blank sample containing only the buffer.

-

-

Parameter Setup:

-

Set the excitation wavelength (e.g., 280 nm).

-

Define the emission scan range (e.g., 290-450 nm).

-

Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[1]

-

-

Blank Subtraction: Acquire an emission spectrum of the buffer-only blank. This will be used to subtract background signals, including Raman scatter from the solvent.

-

Sample Measurement: Acquire the emission spectrum of the 3-cyanophenylalanine sample using the same parameters.

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength of maximum emission intensity (λem).

-

Analyze changes in fluorescence intensity or λem under different experimental conditions (e.g., addition of a ligand, change in temperature or pH).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To measure the vibrational frequency of the nitrile group in 3-cyanophenylalanine.

Materials:

-

FTIR spectrometer with a suitable detector (e.g., MCT)

-

Sample cell (e.g., transmission cell with CaF₂ windows, or an Attenuated Total Reflectance (ATR) accessory)

-

Sample of 3-cyanophenylalanine or 3-CN-Phe-containing peptide/protein

-

Solvent (e.g., D₂O is often used to minimize interference from water's strong IR absorption)

Procedure:

-

Spectrometer Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to reduce atmospheric water vapor and CO₂ signals.

-

Background Spectrum:

-

(For transmission) Fill the cell with the pure solvent (e.g., D₂O buffer).

-

(For ATR) Place a drop of the pure solvent on the ATR crystal.

-

Collect a background interferogram (typically co-adding multiple scans, e.g., 128 or 256, for a good signal-to-noise ratio). This will be converted to a single-beam background spectrum.

-

-

Sample Spectrum:

-

Thoroughly clean and dry the cell or ATR crystal.

-

Introduce the sample solution into the cell or onto the crystal.

-

Collect a sample interferogram using the same number of scans. This will be converted to a single-beam sample spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance spectrum.

-

Identify the peak frequency of the nitrile (C≡N) stretch, expected in the 2220-2240 cm-1 region.

-

Analyze shifts in this peak frequency as a function of environmental changes.

-

Visualization of Experimental Workflows

The unique spectroscopic properties of 3-cyanophenylalanine enable its use in various experimental designs to probe molecular systems. The following diagrams, generated using the DOT language, illustrate logical workflows for these applications.

Caption: Workflow for determining protein-ligand binding affinity using 3-CN-Phe fluorescence.

Caption: Workflow for studying protein folding via changes in the 3-CN-Phe IR spectrum.

References

- 1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. omlc.org [omlc.org]

H-Phe(3-CN)-OH: A Technical Guide for Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and drug development, the incorporation of non-canonical amino acids is a key strategy for modulating the pharmacological properties of peptides. H-Phe(3-CN)-OH, also known as 3-cyano-L-phenylalanine, has emerged as a valuable building block in peptide synthesis. This phenylalanine derivative, featuring a cyano group at the meta position of the phenyl ring, offers unique steric and electronic properties that can significantly influence peptide conformation, receptor binding affinity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of this compound, its application in solid-phase peptide synthesis (SPPS), and its potential in the development of novel therapeutics.

Chemical and Physical Properties

The foundational knowledge of this compound's properties is crucial for its effective use. The cyano group introduces a degree of polarity and can act as a hydrogen bond acceptor, influencing the intramolecular and intermolecular interactions of the resulting peptide.

| Property | Value |

| Chemical Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| CAS Number | 57213-48-6 |

| Appearance | White to off-white powder |

| Solubility | Soluble in aqueous solutions, with solubility depending on pH. Also soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF). |

Application in Peptide Synthesis

This compound is primarily utilized in its Nα-protected forms, most commonly as Fmoc-Phe(3-CN)-OH or Boc-Phe(3-CN)-OH, for its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS). The choice between Fmoc and Boc chemistry will dictate the overall synthetic strategy.

The incorporation of 3-cyanophenylalanine can be particularly useful in the design of enzyme inhibitors, where the cyano group can interact with active site residues. Furthermore, it can serve as a synthetic precursor to 3-amidinophenylalanine, an arginine analog.[1]

General Experimental Workflow for SPPS

The following diagram illustrates a typical workflow for the incorporation of Fmoc-Phe(3-CN)-OH into a peptide chain using Fmoc-based SPPS.

Experimental Protocols

While specific reaction conditions should be optimized for each unique peptide sequence, the following protocols provide a general framework for the successful incorporation of Fmoc-Phe(3-CN)-OH.

Materials

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-Phe(3-CN)-OH

-

Other required Fmoc-protected amino acids

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole) or OxymaPure

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Precipitation/Washing Solvent: Cold diethyl ether

Protocol for Manual Fmoc-SPPS

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of Fmoc-Phe(3-CN)-OH:

-

Activation: In a separate vial, pre-activate Fmoc-Phe(3-CN)-OH (3-5 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) or OxymaPure in DMF. Add DIEA (6 equivalents) and allow the mixture to stand for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling. If the test is positive, the coupling step can be repeated.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice more.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (MS) to confirm purity and identity.

-

Lyophilize the pure fractions to obtain the final peptide.

-

Quantitative Data in Peptide Synthesis

Achieving high coupling efficiency is critical for the successful synthesis of long peptides. While specific quantitative data for the coupling of Fmoc-Phe(3-CN)-OH is not extensively reported in comparative studies, the principles of SPPS suggest that steric hindrance and the electronic nature of the side chain can influence reaction kinetics. For sterically hindered amino acids, extended coupling times or the use of more potent coupling reagents may be necessary to achieve high yields.

The overall yield of a peptide synthesis is a product of the efficiency of each coupling and deprotection step. Even a small decrease in efficiency at each step can lead to a significant reduction in the final yield of the desired full-length peptide. For example, for a 20-amino acid peptide, a 98% efficiency at each step would result in a theoretical maximum yield of (0.98)^40 ≈ 44.6%, while a 99.5% efficiency would yield approximately 81.9%.

| Parameter | Typical Target Range | Factors Influencing Outcome |

| Coupling Efficiency | > 99% | Steric hindrance of the amino acid, choice of coupling reagents, reaction time, temperature. |

| Deprotection Efficiency | > 99.5% | Completeness of piperidine washes, quality of reagents. |

| Overall Crude Yield | Sequence-dependent | Length of the peptide, sequence composition (hydrophobicity, aggregation tendency), resin choice. |

| Purity after HPLC | > 95% or > 98% | Efficiency of the synthesis, optimization of the purification protocol. |

Biological Activity and Signaling Pathways: A Frontier of Research

The incorporation of this compound into bioactive peptides is an active area of research aimed at developing novel therapeutic agents with enhanced properties. The cyano group can alter the peptide's interaction with its biological target, potentially leading to increased potency, selectivity, or altered signaling outcomes.

While specific signaling pathways directly modulated by this compound-containing peptides are not yet extensively documented in publicly available literature, a primary area of investigation is their potential as ligands for G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them major drug targets.

The introduction of a cyano group can influence ligand-receptor interactions by:

-

Altering Hydrogen Bonding Networks: The cyano group can act as a hydrogen bond acceptor, forming new interactions with receptor residues.

-

Modifying Aromatic Interactions: The electron-withdrawing nature of the cyano group can modulate the aromatic interactions (e.g., π-π stacking, cation-π interactions) between the phenylalanine side chain and the receptor.

-

Inducing Conformational Constraints: The steric bulk and electronic properties of the cyano group can restrict the conformational flexibility of the peptide backbone and side chains, favoring a bioactive conformation.

A logical workflow for investigating the biological activity and signaling pathways of a novel peptide containing this compound is depicted below.

References

An In-depth Technical Guide to Unnatural Amino Acids in Protein Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theory and practice of incorporating unnatural amino acids (Uaas) into proteins. It is designed to be a valuable resource for researchers in academia and industry who are looking to leverage the power of Uaas to probe protein structure and function, elucidate complex biological pathways, and develop novel protein-based therapeutics.

Introduction to Unnatural Amino Acids

Unnatural amino acids are amino acid analogs that are not one of the 20 proteinogenic amino acids.[1][2] These synthetic amino acids can be designed to possess a wide array of chemical functionalities not found in nature, including photoreactive groups, fluorescent probes, post-translational modifications, and unique chemical handles for bioorthogonal conjugation.[3][4] The ability to site-specifically incorporate these Uaas into proteins has revolutionized the field of protein engineering, providing researchers with unprecedented tools to study and manipulate protein function in vitro, in cells, and even in whole organisms.[1][2]

The applications of Uaas are vast and continue to expand. In basic research, they are used to probe enzyme mechanisms, map protein-protein interactions, and investigate the dynamics of signaling pathways.[4][5] In the realm of drug discovery and development, Uaas are being used to create more stable and potent protein therapeutics, develop novel antibody-drug conjugates (ADCs) with improved targeting and efficacy, and design innovative vaccines.[2][6]

This guide will delve into the core methodologies for Uaa incorporation, provide detailed experimental protocols for key techniques, present quantitative data on incorporation efficiencies, and illustrate important concepts with clear diagrams.

Methods for Incorporating Unnatural Amino Acids

Several methods have been developed for the site-specific incorporation of Uaas into proteins. The most common approaches are stop codon suppression, frameshift suppression, and cell-free protein synthesis systems.

Stop Codon Suppression

Stop codon suppression, also known as nonsense suppression, is the most widely used method for incorporating Uaas into proteins in both prokaryotic and eukaryotic systems.[7][8] This technique involves repurposing a stop codon, typically the amber stop codon (UAG), to encode for a Uaa.[9][10] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[10] The orthogonal aaRS is engineered to specifically recognize and charge the desired Uaa onto its cognate suppressor tRNA, which has an anticodon that recognizes the UAG codon. When this suppressor tRNA is present during translation, it inserts the Uaa at the position of the UAG codon, allowing for the synthesis of a full-length protein containing the Uaa.[11]

Frameshift Suppression

Frameshift suppression is a technique that utilizes a four-base codon (quadruplet codon) to direct the incorporation of a Uaa.[12][13] This method relies on an engineered tRNA with an expanded, four-base anticodon that can read the quadruplet codon, causing a ribosomal frameshift and allowing for the incorporation of the Uaa.[12][13] A key advantage of this method is the potential to incorporate multiple different Uaas into a single protein by using different quadruplet codons and their corresponding orthogonal aaRS/tRNA pairs.[4] However, the efficiency of frameshift suppression can be lower than that of stop codon suppression due to competition with the natural translational machinery.[12][13]

Cell-Free Protein Synthesis (CFPS)

Cell-free protein synthesis (CFPS) systems offer a powerful in vitro platform for the efficient incorporation of Uaas.[7][14] These systems consist of cell extracts containing all the necessary machinery for transcription and translation, but without the constraints of a living cell.[7] This "open" environment allows for the direct addition of Uaas, orthogonal aaRS/tRNA pairs, and other components to the reaction mixture, bypassing issues of cell permeability and toxicity that can be encountered with in vivo methods.[15] CFPS systems can achieve high yields of proteins containing Uaas and are particularly well-suited for high-throughput screening and the incorporation of multiple Uaas.[7][13]

Quantitative Data on Uaa Incorporation

The efficiency of Uaa incorporation and the final protein yield are critical parameters for any experiment. The following tables summarize representative quantitative data from the literature for different incorporation methods and systems.

Table 1: Unnatural Amino Acid Incorporation Efficiency

| Incorporation Method | Host System/Platform | Unnatural Amino Acid | Reporter Protein | Incorporation Efficiency (%) | Reference |

| Stop Codon Suppression | E. coli | p-Azidophenylalanine | GFP | ~50-117 | [10] |

| Stop Codon Suppression | Mammalian Cells (HEK293T) | O-methyl-tyrosine | EGFP | High | [4] |

| Stop Codon Suppression | Cell-Free (E. coli extract) | p-Propargyloxyphenylalanine | sfGFP | >95 | [16] |

| Frameshift Suppression | Xenopus Oocytes | L-homoserine | Nicotinic Acetylcholine Receptor | Lower than stop codon suppression | [13] |

| Frameshift Suppression | E. coli | Boc-lysine | Dihydrofolate Reductase | ~15 | [17] |

| Cell-Free (PURE system) | In vitro | N-acetyl-lysine | Dihydrofolate Reductase | ~40 | [16] |

Table 2: Protein Yield with Unnatural Amino Acids

| Incorporation Method | Host System/Platform | Unnatural Amino Acid | Reporter Protein | Protein Yield | Reference |

| Stop Codon Suppression | E. coli | p-Acetylphenylalanine | T4 Lysozyme | ~1 mg/L | [18] |

| Stop Codon Suppression | Mammalian Cells (CHO) | Various | GFP | up to 1 µg per 2 x 10^7 cells | [19] |

| Cell-Free (E. coli extract) | E. coli S30 extract | p-Propargyloxyphenylalanine | sfGFP | ~190 µg/mL | [7] |

| Cell-Free (Dialysis) | E. coli CFPS | Various | Various | ~1 mg/mL | [12] |

| Stop Codon Suppression | E. coli (RF1 knockout) | p-Propargyloxyphenylalanine | sfGFP | 190 ± 20 µg/mL | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in Uaa incorporation and analysis.

Protocol for Stop Codon Suppression in E. coli

This protocol outlines the general steps for incorporating a Uaa into a target protein in E. coli using an amber stop codon (TAG).

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the gene of interest with a TAG codon at the desired position

-

Plasmid encoding the orthogonal aaRS and suppressor tRNA (e.g., pEVOL)

-

Unnatural amino acid

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

L-arabinose (if using an arabinose-inducible promoter for the aaRS/tRNA)

Procedure:

-

Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection and incubate overnight at 37°C.

-

Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking to generate a starter culture.

-

Inoculate a larger volume of LB medium (e.g., 1 L) containing antibiotics with the starter culture.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Add the unnatural amino acid to the culture to a final concentration of 1-2 mM.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. If the aaRS/tRNA expression is under the control of an arabinose-inducible promoter, also add L-arabinose to a final concentration of 0.02-0.2%.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the protein of interest from the soluble fraction using appropriate chromatography techniques (e.g., affinity chromatography).

Protocol for Frameshift Suppression (in vitro)

This protocol provides a general framework for incorporating a Uaa using a quadruplet codon in an in vitro translation system.

Materials:

-

Cell-free protein synthesis kit (e.g., E. coli S30 extract or PURE system)

-

Linear or plasmid DNA template for the target protein containing a quadruplet codon at the desired site.

-

In vitro transcribed and purified frameshift suppressor tRNA with a four-base anticodon.

-

Purified orthogonal aminoacyl-tRNA synthetase specific for the Uaa and the frameshift suppressor tRNA.

-

The desired unnatural amino acid.

-

Amino acid mixture (containing all 20 natural amino acids).

-

Energy source (e.g., ATP, GTP).

-

Reaction buffer.

Procedure:

-

Prepare the DNA template for the target protein. If using a linear template, it can be generated by PCR.

-

Set up the in vitro translation reaction by combining the cell-free extract or PURE system components, reaction buffer, energy source, and amino acid mixture (lacking the natural amino acid to be replaced if residue-specific incorporation is desired).

-

Add the DNA template, the purified frameshift suppressor tRNA, the orthogonal aaRS, and the unnatural amino acid to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the cell-free system (typically 30-37°C) for several hours (e.g., 2-4 hours).

-

Analyze the reaction products by SDS-PAGE and Western blotting to confirm the expression of the full-length protein.

-

Purify the protein containing the Uaa using appropriate chromatography methods.

Protocol for Cell-Free Protein Synthesis with Uaas

This protocol describes a general method for expressing a protein containing a Uaa using an E. coli S30 extract-based cell-free system.[7][14]

Materials:

-

E. coli S30 extract

-

Reaction buffer (containing salts, buffers, and cofactors)

-

Energy source (e.g., phosphoenolpyruvate, ATP, GTP)

-

Amino acid mixture (containing all 20 natural amino acids)

-

Plasmid or linear DNA template for the gene of interest with a stop codon (e.g., TAG) at the desired position

-

Purified orthogonal aminoacyl-tRNA synthetase (aaRS)

-

Purified suppressor tRNA

-

Unnatural amino acid

-

T7 RNA Polymerase (if using a T7 promoter-driven template)

Procedure:

-

Thaw all components on ice.

-

Prepare the reaction mixture by combining the S30 extract, reaction buffer, energy source, and amino acid mixture.

-

Add the DNA template, purified orthogonal aaRS, suppressor tRNA, and the unnatural amino acid to the reaction mixture.

-

If using a T7 promoter, add T7 RNA Polymerase.

-

Incubate the reaction at 30-37°C for 2-8 hours.

-

Analyze the expression of the full-length protein by SDS-PAGE followed by Coomassie staining or Western blotting.

-

The protein can be purified directly from the reaction mixture using affinity tags.

Protocol for Mass Spectrometry Analysis

Mass spectrometry is a crucial technique to confirm the successful and site-specific incorporation of a Uaa.[3]

Materials:

-

Purified protein containing the Uaa

-

Protease (e.g., trypsin)

-

Digestion buffer (e.g., ammonium bicarbonate)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

-

Protein Digestion: a. Denature the purified protein in a suitable buffer. b. Reduce the disulfide bonds with DTT. c. Alkylate the cysteine residues with iodoacetamide. d. Digest the protein into peptides using a protease like trypsin overnight at 37°C.

-

LC-MS/MS Analysis: a. Acidify the peptide digest and desalt it using a C18 ZipTip or equivalent. b. Inject the peptide mixture onto a liquid chromatography (LC) system coupled to a mass spectrometer (MS). c. Separate the peptides by reverse-phase chromatography. d. Acquire mass spectra of the eluting peptides (MS1 scan). e. Select precursor ions for fragmentation (MS2 scan) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Data Analysis: a. Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein with the Uaa at the specified position. b. Manually inspect the MS/MS spectrum of the peptide containing the Uaa to confirm the presence of fragment ions that correspond to the mass of the Uaa.

Protocol for Western Blot Analysis

Western blotting is a common method to verify the expression of the full-length protein containing the Uaa.[16]

Materials:

-

Protein samples (cell lysate or purified protein)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the protein of interest or an affinity tag

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the chemiluminescent substrate.

-

Detect the signal using an imaging system. The presence of a band at the expected molecular weight of the full-length protein confirms successful Uaa incorporation.

Visualizations of Key Concepts and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate fundamental processes and experimental workflows related to Uaa incorporation.

Caption: Stop Codon Suppression Workflow.

Caption: GPCR Signaling Pathway with Uaa Probe.

Caption: Protein-Protein Interaction Workflow.

Conclusion

The ability to incorporate unnatural amino acids into proteins has opened up new frontiers in protein science and drug development. The methodologies of stop codon suppression, frameshift suppression, and cell-free protein synthesis provide a versatile toolkit for introducing novel chemical functionalities into proteins with high precision. This in-depth guide has provided a comprehensive overview of these techniques, along with detailed experimental protocols, quantitative data, and illustrative diagrams to aid researchers in applying these powerful tools in their own work. As the field continues to evolve, we can expect to see even more innovative applications of unnatural amino acids in elucidating complex biological processes and in the creation of next-generation protein-based therapeutics.

References

- 1. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. Comparison of gene disruption induced by cytosine base editing‐mediated iSTOP with CRISPR/Cas9‐mediated frameshift - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]

- 4. Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arep.med.harvard.edu [arep.med.harvard.edu]

- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genetic Incorporation of Noncanonical Amino Acids Using Two Mutually Orthogonal Quadruplet Codons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Phe(3-CN)-OH: Sourcing, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the unnatural amino acid Fmoc-Phe(3-CN)-OH, a valuable building block in peptide synthesis for the development of novel therapeutics and research tools. We will delve into its commercial availability, provide a detailed experimental protocol for its incorporation into peptides, and explore its applications, particularly in the design of enzyme inhibitors.

Commercial Availability of Fmoc-Phe(3-CN)-OH

Fmoc-Phe(3-CN)-OH (CAS Number: 205526-36-9) is readily available from a range of specialized chemical suppliers. For researchers and drug developers, securing a reliable source of this reagent with high purity is the first critical step. Below is a comparative table of prominent commercial suppliers, detailing available quantities, purity, and pricing.

| Supplier | Catalog Number | Purity | 1g Price (USD) | 5g Price (USD) | 25g Price (USD) |

| Aapptec | UFF118 | Request CoA | $85 | $350 | Inquire |

| Advanced ChemTech | FF2456 | Request CoA | Inquire | $368.00 (via Fisher Scientific) | Inquire |

| Chem-Impex | 06631 | ≥99% (Chiral Purity) | Inquire | Inquire | Inquire |

| Carbolution | CC05187 | 97% | Inquire | Inquire | Inquire |

| Creative Peptides | CP11806 | Request CoA | Inquire | Inquire | Inquire |

| Santa Cruz Biotechnology | sc-280087 | Request CoA | Inquire | Inquire | Inquire |

| Watson International Ltd | Not specified | ≥98% | Inquire | Inquire | Inquire |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability. "Inquire" indicates that the price is not publicly listed and a quote must be requested.

Incorporation of Fmoc-Phe(3-CN)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Phe(3-CN)-OH into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). The cyano group on the phenyl ring is stable to the standard conditions of Fmoc SPPS, including piperidine treatment for Fmoc deprotection and TFA for final cleavage from the resin.

Below is a detailed experimental protocol for the manual coupling of Fmoc-Phe(3-CN)-OH onto a solid support.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-Phe(3-CN)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (optional, for scavenging)

-

Diethyl ether, cold

-

HPLC grade water and acetonitrile for purification

Experimental Protocol:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of Fmoc-Phe(3-CN)-OH:

-

In a separate vial, dissolve Fmoc-Phe(3-CN)-OH (3-5 equivalents relative to resin loading) and an equivalent amount of OxymaPure® or HOBt in a minimal amount of DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. A ninhydrin test can be performed to monitor the completion of the coupling reaction.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for incorporating Fmoc-Phe(3-CN)-OH into a peptide sequence using SPPS.

Applications in Drug Discovery and Chemical Biology

The incorporation of 3-cyanophenylalanine into peptides offers a strategic approach to modulate their biological activity and pharmacokinetic properties. The cyano group can influence the peptide's conformation, potentially leading to improved binding affinity and selectivity for its target.[1]

Enzyme Inhibitor Design

A significant application of Fmoc-Phe(3-CN)-OH is in the design of enzyme inhibitors. The nitrile group of 3-cyanophenylalanine can be chemically converted to an amidine group post-synthesis. This transformation is particularly valuable as the resulting 3-amidinophenylalanine residue serves as an effective mimic of arginine.[2] Peptides containing this arginine analog have shown potential as enzyme inhibitors.[2]

The rationale behind this mimicry lies in the structural and electronic similarities between the amidinium group and the guanidinium group of arginine. Many enzymes recognize and bind to arginine residues in their substrates or natural inhibitors. By replacing arginine with 3-amidinophenylalanine, researchers can create potent and selective inhibitors for various enzyme classes, such as proteases.

The general workflow for this application is depicted in the following diagram:

While specific signaling pathways directly targeted by peptides containing 3-cyanophenylalanine are not extensively documented in publicly available literature, the ability to create potent enzyme inhibitors suggests their potential to modulate pathways where these enzymes are critical. For instance, inhibiting a key protease in a signaling cascade could effectively downregulate the entire pathway. Further research in this area is warranted to explore the full therapeutic potential of this versatile amino acid derivative.

References

A Technical Guide to the Principles of Non-Canonical Amino Acid Incorporation

For Researchers, Scientists, and Drug Development Professionals

The ability to incorporate non-canonical amino acids (ncAAs) into proteins represents a significant leap forward in protein engineering and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enabling the creation of proteins with enhanced therapeutic properties, advanced imaging capabilities, and unique catalytic activities. This in-depth guide explores the fundamental principles, methodologies, and applications of ncAA incorporation, providing a comprehensive resource for professionals in the field.

Core Principles of Genetic Code Expansion

The central dogma of molecular biology dictates that the genetic code, transcribed from DNA to mRNA, is translated into proteins using a standard set of 20 amino acids. The incorporation of ncAAs requires the "expansion" of this genetic code. This is primarily achieved by repurposing a codon that is normally used as a termination signal (a stop codon) to instead encode an ncAA.[1][2] The most commonly used stop codon for this purpose is the amber stop codon (UAG).[3][4]

Success in this endeavor hinges on the development of an orthogonal translation system (OTS) . An OTS consists of a specialized aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous translational machinery.[1][5] This orthogonality is crucial to ensure that the ncAA is exclusively incorporated at the designated codon and that the engineered aaRS does not charge any of the canonical amino acids onto its tRNA, which would lead to misincorporation.[3][6]

Methodologies for ncAA Incorporation

Several methods have been developed to facilitate the incorporation of ncAAs into proteins, each with its own set of advantages and applications.

Site-Specific Incorporation via Stop Codon Suppression

This is the most widely used method for incorporating a single ncAA at a specific position within a protein.[2] It involves the introduction of an amber (UAG), ochre (UAA), or opal (UGA) stop codon at the desired location in the gene of interest through site-directed mutagenesis.[7][8] An orthogonal aaRS/tRNA pair is then co-expressed in the host cell. The orthogonal tRNA, known as a suppressor tRNA, recognizes the stop codon and, when charged with the ncAA by the orthogonal aaRS, directs the ribosome to incorporate the ncAA at that site, allowing translation to continue.[9]

The efficiency of this process can be influenced by several factors, including the competition with release factors (RFs) that normally recognize stop codons and terminate translation.[10] In E. coli, Release Factor 1 (RF1) recognizes UAG and UAA, while Release Factor 2 (RF2) recognizes UAA and UGA. To improve incorporation efficiency, strains of E. coli have been engineered where the gene for RF1 (prfA) has been deleted.[3][11] In such strains, all 321 chromosomal UAG codons are replaced with UAA codons, freeing up the UAG codon exclusively for ncAA incorporation.[3]

Residue-Specific Incorporation